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Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation pattern for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol Authored by: A Senior Application Scientist Introduction (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol

Authored by: A Senior Application Scientist

Introduction

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a substituted aromatic ring. Its structural complexity, incorporating fluoro, methoxy, and hydroxyl functional groups, makes it a molecule of interest in synthetic chemistry and drug development. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of such compounds. Understanding the fragmentation pattern under electron ionization (EI) is critical for its unambiguous identification in complex matrices, metabolite studies, and quality control protocols.

This technical guide provides a comprehensive analysis of the predicted EI mass spectrometry fragmentation pathways of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol. We will delve into the mechanistic logic behind the formation of key fragment ions, present a detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and summarize the expected data in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.

Predicted Fragmentation Pathways and Mechanistic Insights

Under standard Electron Ionization (EI) conditions (typically 70 eV), organic molecules are ionized to form a radical cation, the molecular ion (M⁺•), which then undergoes a series of fragmentation events. The stability of the resulting fragment ions and neutral losses dictates the observed fragmentation pattern. For (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol (Molar Mass: ~170.17 g/mol ), the fragmentation is governed by the interplay of its functional groups.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 170. However, for secondary alcohols, this peak can be of low intensity or even absent due to the molecule's propensity to fragment readily.[1][2] The primary fragmentation events are predicted to be alpha-cleavage and dehydration, characteristic of alcohols.[3][4]

1. Alpha-Cleavage (α-Cleavage): The Dominant Pathway

The most characteristic fragmentation pathway for alcohols and ethers is the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon (the α-carbon).[3] This process is highly favored because it leads to the formation of a resonance-stabilized oxonium ion. For the target molecule, this involves the loss of a methyl radical (•CH₃).

  • [M]⁺• (m/z 170) → [M - •CH₃]⁺ (m/z 155) + •CH₃

This fragmentation is anticipated to produce the base peak (the most intense peak in the spectrum) at m/z 155 . The high stability of the resulting benzylic, resonance-stabilized cation is the primary driving force for this pathway, a behavior consistent with similar structures like 1-phenylethanol.[5]

2. Dehydration: Loss of Water

A common fragmentation route for alcohols is the intramolecular elimination of a water molecule (H₂O), resulting in a peak at M-18.[1][4]

  • [M]⁺• (m/z 170) → [M - H₂O]⁺• (m/z 152) + H₂O

The resulting fragment ion at m/z 152 corresponds to the radical cation of 1-fluoro-2-methoxy-3-vinylbenzene. While common, this peak is generally less intense than the base peak derived from α-cleavage.

3. Secondary Fragmentation Events

The highly abundant ion at m/z 155 is expected to undergo further fragmentation, providing additional structural confirmation:

  • Loss of Formaldehyde (CH₂O): The methoxy group on the m/z 155 ion can lead to the elimination of a neutral formaldehyde molecule, a known fragmentation pathway for methoxy-substituted aromatic ions.[6] This would produce a fragment at m/z 125 .

    • [C₈H₈FO]⁺ (m/z 155) → [C₇H₅F]⁺• (m/z 125) + CH₂O

  • Loss of Carbon Monoxide (CO): Aromatic acylium-type ions can lose a neutral carbon monoxide molecule.

    • [C₈H₈FO]⁺ (m/z 155) → [C₇H₈F]⁺ (m/z 127) + CO

4. Other Minor Pathways

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond of the ether can result in the loss of a methoxy radical, leading to a fragment at m/z 139 .

  • Aromatic Ring Fragmentation: The stable aromatic ring itself may produce a fragment ion at m/z 126 , corresponding to the [3-Fluoro-2-methoxyphenyl]⁺ cation. Further fragmentation of the aromatic system can lead to smaller ions, but these are typically of lower abundance and less diagnostic value.

The predicted fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_main Predicted Fragmentation Pathway of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol cluster_secondary Secondary Fragmentation parent Parent Ion [M]⁺• m/z = 170 frag155 [M - •CH₃]⁺ m/z = 155 (Base Peak) parent->frag155 - •CH₃ (α-Cleavage) frag152 [M - H₂O]⁺• m/z = 152 parent->frag152 - H₂O (Dehydration) frag127 [C₇H₈F]⁺ m/z = 127 frag155->frag127 - CO frag125 [C₇H₅F]⁺• m/z = 125 frag155->frag125 - CH₂O

Caption: Predicted EI fragmentation pathway for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol.

Core Data Presentation: Predicted Fragmentation

The key fragment ions predicted to appear in the electron ionization mass spectrum of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol are summarized below. The relative abundance is a prediction based on established fragmentation principles, with the actual values being instrument-dependent.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureInterpretation / Fragmentation PathwayPredicted Relative Abundance (%)
170[C₉H₁₁FO₂]⁺•Molecular Ion (M⁺•)Low to Medium
155[C₈H₈FO]⁺Base Peak; Loss of a methyl radical (•CH₃) via α-cleavage.[3][5]100
152[C₉H₉FO]⁺•Loss of a water molecule (H₂O) via dehydration.[1]Medium
139[C₈H₈F]⁺Loss of a methoxy radical (•OCH₃).Low
127[C₇H₈F]⁺Loss of carbon monoxide (CO) from the m/z 155 fragment.Medium
125[C₇H₅F]⁺•Loss of formaldehyde (CH₂O) from the m/z 155 fragment.[6]Medium

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the standard technique for volatile and semi-volatile compounds like the target analyte.[5]

1. Sample Preparation
  • Standard Solution: Prepare a stock solution of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol in a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 1 mg/mL.

  • Working Solution: Serially dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.

2. Gas Chromatography (GC) Parameters
  • Instrument: Agilent 8890 GC or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended. A common choice is an HP-5MS (5% Phenyl Methyl Siloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 15°C/min.

    • Ramp 2: Increase to 280°C at a rate of 30°C/min.

    • Final Hold: 280°C for 5 minutes.

3. Mass Spectrometry (MS) Parameters
  • Instrument: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[7]

  • Mass Range: Scan from m/z 40 to 300 amu.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and key fragment ions. Compare the experimental spectrum to the predicted fragmentation pattern and, if available, to a reference library spectrum (e.g., NIST).

The generalized workflow for this analysis is depicted below.

Experimental_Workflow cluster_workflow GC-MS Experimental Workflow SamplePrep Sample Preparation (10 µg/mL in Ethyl Acetate) GC_Injection GC Injection (1 µL, 50:1 Split) SamplePrep->GC_Injection GC_Separation GC Separation (HP-5MS Column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, m/z 40-300) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Analysis Mass_Analysis->Data_Acquisition

Caption: A typical experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation pattern of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol under electron ionization is predicted to be highly characteristic and driven by the secondary alcohol functionality. The dominant fragmentation pathway is α-cleavage, leading to the loss of a methyl radical and the formation of a highly stable, resonance-stabilized cation at m/z 155, which is expected to be the base peak. Secondary fragmentation events, including the loss of water (dehydration) to form an ion at m/z 152, and subsequent losses of CO and CH₂O from the base peak, provide further structural confirmation. The detailed GC-MS protocol presented herein offers a robust starting point for the empirical validation of these predictions, enabling confident identification and characterization of this molecule in a research or quality control setting.

References

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Rejoub, R., Lindsay, B. G., & Stebbings, R. F. (2003). Electron-impact ionization of the simple alcohols. The Journal of Chemical Physics, 118(3), 1076–1081. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • De La Torre, L. C., & Johnson, R. C. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2743. Retrieved from [Link]

  • Nakai, K., Tanaka, M., & Naka, H. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Molecules, 23(10), 2539. Retrieved from [Link]

  • Kim, J. H., Lee, G., & Kim, S. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10584–10591. Retrieved from [Link]

  • Hadichemist. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 34(5), 240-246. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1459-1464. Retrieved from [Link]

  • LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Exploratory

Vibrational Profiling of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol: A Comprehensive Guide to FTIR Spectral Interpretation

Executive Summary The structural elucidation of chiral active pharmaceutical ingredient (API) intermediates relies heavily on robust orthogonal analytical techniques. For the molecule (1S)-1-(3-Fluoro-2-methoxyphenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of chiral active pharmaceutical ingredient (API) intermediates relies heavily on robust orthogonal analytical techniques. For the molecule (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol , Fourier-Transform Infrared (FTIR) spectroscopy provides critical validation of the covalent framework and functional group integrity. While standard FTIR in an isotropic environment is blind to the absolute stereochemistry of the (1S) enantiomer—requiring Vibrational Circular Dichroism (VCD) for chiral discrimination—it remains the gold standard for confirming the presence of the secondary alcohol, the methoxy ether linkage, and the fluorinated aromatic system.

This whitepaper details the mechanistic causality behind the infrared absorption bands of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol, providing a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR analysis.

Molecular Architecture & Spectroscopic Causality

The infrared spectrum of a molecule is dictated by the changes in the dipole moment ( Δμ ) during molecular vibrations. The intensity of an IR band is directly proportional to the square of the dipole moment derivative with respect to the normal coordinate. In (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol, several highly polar functional groups dictate the spectral landscape:

  • The Hydroxyl Group (-OH): The secondary alcohol participates heavily in intermolecular hydrogen bonding. Hydrogen bonding weakens the O-H covalent bond, lowering its force constant and shifting the stretching frequency from a sharp "free" state (~3600 cm⁻¹) to a broad, lower-frequency band (~3200–3400 cm⁻¹).

  • The Fluorine Substituent (-F): Fluorine is the most electronegative element. The C-F bond is highly polarized, resulting in a massive change in dipole moment during stretching. Consequently, C-F stretching vibrations produce intensely strong absorption bands in the "fingerprint" region ().

  • The Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group via resonance (despite its inductive withdrawal) alters the electron density of the aromatic ring, shifting the aromatic C=C stretching frequencies. The asymmetric C-O-C stretch is a dominant feature near 1250 cm⁻¹.

  • 1,2,3-Trisubstituted Aromatic Ring: The specific substitution pattern on the benzene ring restricts the out-of-plane (OOP) bending of the remaining adjacent hydrogen atoms. The in-phase OOP bending of these three adjacent hydrogens provides highly diagnostic bands below 800 cm⁻¹.

Quantitative Data Presentation: Expected IR Absorption Bands

The following table synthesizes the quantitative vibrational data expected for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol, grounded in established spectroscopic principles ().

Wavenumber Region (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Rationale & Causality
3200 – 3400 Strong, BroadO-H Stretch (H-bonded)Intermolecular hydrogen bonding networks weaken the O-H bond, lowering the vibrational frequency and broadening the peak due to a continuum of H-bond lengths.
3000 – 3100 WeakC-H Stretch (Aromatic)Stretching of sp² hybridized carbon-hydrogen bonds on the phenyl ring. Higher frequency than aliphatic C-H due to greater s-character.
2830 – 2980 MediumC-H Stretch (Aliphatic)Stretching of sp³ hybridized C-H bonds. The symmetric stretch of the methoxy (-OCH₃) group often appears distinctively low (~2830 cm⁻¹).
1590, 1480, 1450 Medium to StrongC=C Stretch (Aromatic)Skeletal ring vibrations. The highly polar -F and -OCH₃ substituents break the symmetry of the ring, heavily enhancing the IR intensity of these modes.
~1250 StrongC-O-C Stretch (Asymmetric)Asymmetric stretching of the methoxy ether linkage.
1100 – 1250 Very StrongC-F StretchThe extreme electronegativity of fluorine creates a large dipole derivative. This band often dominates the fingerprint region and overlaps with C-O stretches.
~1100 StrongC-O Stretch (Sec. Alcohol)Stretching of the secondary alcohol C-O bond, coupled with adjacent C-C skeletal vibrations.
760 – 780 & 700 – 740 StrongC-H Out-of-Plane (OOP) BendDiagnostic for 1,2,3-trisubstituted benzenes. Represents the synchronous out-of-plane "flapping" of the three adjacent aromatic protons.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility (E-E-A-T), the acquisition of the IR spectrum must follow a self-validating workflow. Attenuated Total Reflectance (ATR) is the preferred method for neat liquids or solids, as it requires no sample preparation (avoiding KBr pellet moisture artifacts).

Step-by-Step Methodology
  • System Purge & Equilibration: Purge the FTIR spectrometer optical bench with dry, CO₂-free nitrogen for at least 30 minutes. This eliminates atmospheric water vapor (sharp bands at 3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹) interferences.

  • Calibration Verification: Place a standard 1.5 mil polystyrene film on the ATR crystal. Run a quick scan to verify wavelength accuracy. The critical diagnostic peak must appear at 1601.2 cm⁻¹ ± 1.0 cm⁻¹ .

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum of the clean, empty crystal (typically 32 scans at 4 cm⁻¹ resolution). Self-Validation Check: Ensure the background single-beam spectrum shows a smooth energy curve characteristic of the source and beamsplitter, with no residual sample peaks.

  • Sample Application: Apply a small amount of neat (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol directly onto the crystal. If it is a viscous liquid, ensure complete coverage of the crystal face. If it is a solid, lower the ATR pressure anvil and apply uniform pressure until the live spectral preview shows an absorbance of ~0.5 to 0.8 for the strongest bands.

  • Data Acquisition: Collect the sample spectrum using the exact same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Algorithmic Correction: Apply an ATR correction algorithm. Causality: In ATR, the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes the relative peak intensities to match a traditional transmission spectrum.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating ATR-FTIR protocol and the subsequent spectral interpretation.

FTIR_Workflow cluster_peaks Spectral Interpretation (Key Bands) Start System Initialization & Calibration (Polystyrene) Bkg Background Spectrum Collection (Air/Crystal) Start->Bkg Sample Sample Application (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol Bkg->Sample Scan ATR-FTIR Scanning (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Sample->Scan Process Data Processing (ATR Correction & Baseline) Scan->Process OH O-H Stretch (~3350 cm⁻¹) Process->OH CF C-F Stretch (~1220 cm⁻¹) Process->CF CO C-O Stretch (~1050-1250 cm⁻¹) Process->CO Arom Aromatic C=C (~1470-1600 cm⁻¹) Process->Arom

Figure 1: Standardized ATR-FTIR analytical workflow and spectral interpretation logic.

Conclusion

The vibrational profile of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol is a complex but highly predictable landscape dictated by its polar functional groups. The intense overlapping bands in the 1100–1250 cm⁻¹ region (driven by C-F and C-O stretching) and the distinct out-of-plane bending modes below 800 cm⁻¹ serve as the primary diagnostic fingerprints for this structural motif. By adhering to a rigorous, self-validating ATR-FTIR protocol, researchers can ensure high-fidelity structural confirmation during drug development and synthesis workflows.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. [Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess (ee) in (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is dedicated to resolving enantioselectivity issues in the synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is dedicated to resolving enantioselectivity issues in the synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol .

The presence of an ortho-methoxy group and a meta-fluoro group on the acetophenone precursor creates a unique steric and electronic microenvironment. These substituents frequently disrupt the highly ordered transition states required for asymmetric reduction, leading to a compromised enantiomeric excess (ee). Below, we provide diagnostic workflows, root-cause analyses, and self-validating methodologies for the two most robust synthetic strategies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Pillar 1: Asymmetric Transfer Hydrogenation (ATH)

The Causality of Enantioselection Failure The Noyori-Ikariya ruthenium complex (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) relies on a highly specific 6-membered pericyclic transition state. Enantioselectivity is governed by dynamic equilibrium and noncovalent interactions, specifically CH-π attraction between the catalyst's η6-arene ligand and the substrate's aryl ring[1]. The bulky ortho-methoxy group of 1-(3-fluoro-2-methoxyphenyl)ethanone introduces severe steric clash, distorting this transition state. Furthermore, when using isopropanol (IPA) as the hydrogen donor, the reaction is a thermodynamic equilibrium; at high conversions, the reverse oxidation reaction accelerates, racemizing the chiral alcohol product and plummeting the ee[2].

Diagnostic Troubleshooting: ATH Parameters
ParameterQuantitative ObservationRoot CauseCorrective Action
H-Donor ee drops from 95% to <80% after 6 hoursIsopropanol acts as a reversible hydride donor, leading to product racemization over time[2].Switch to a Formic Acid/Triethylamine (5:2) azeotrope. CO₂ evolution makes the reaction irreversible.
Temperature ee plateaus at ~85%High thermal energy overcomes the activation energy difference between the diastereomeric transition states.Lower reaction temperature to 0–4°C to tighten the transition state and enhance enantio-discrimination.
Ligand Sterics ee < 90% despite thermal optimizationThe ortho-methoxy group sterically clashes with standard TsDPEN, disrupting the CH-π interaction[1].Screen bulkier sulfonyl groups (e.g., mesitylsulfonyl) or transition to Ir-SpiroPAP catalysts[3].
Self-Validating Protocol: Irreversible ATH Workflow

This system is self-validating: the continuous evolution of CO₂ gas serves as a visual indicator of active hydride transfer, while time-course HPLC aliquots validate that ee remains stable at high conversions.

  • Azeotrope Preparation: In a rigorously dried Schlenk flask, prepare a 5:2 molar mixture of formic acid to triethylamine. Degas by sparging with argon for 30 minutes.

  • Catalyst Activation: Dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%) in anhydrous dichloromethane (DCM) under argon.

  • Substrate Addition: Add 1-(3-fluoro-2-methoxyphenyl)ethanone (1.0 equiv, 0.5 M concentration) to the azeotrope mixture.

  • Reaction Initiation: Cool the substrate mixture to 4°C. Add the catalyst solution dropwise. Observe for steady micro-bubbling (CO₂ release).

  • In-Process Control (IPC): Stir at 4°C for 12–24 hours. Pull 50 µL aliquots every 4 hours. Quench with saturated NaHCO₃ and analyze via chiral HPLC (e.g., Chiralcel OD-H). The ee should remain constant even as conversion approaches >99%.

  • Workup: Quench the bulk reaction with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

ATH_Troubleshooting Start Low ee in ATH of 1-(3-fluoro-2-methoxyphenyl)ethanone CheckCat 1. Catalyst & Ligand Steric mismatch? Start->CheckCat CheckSolv 2. Hydrogen Donor Reversible reaction? Start->CheckSolv CheckTemp 3. Thermodynamics High temperature? Start->CheckTemp CatOpt Use bulkier Ru-TsDPEN or Ir-based catalysts CheckCat->CatOpt SolvOpt Switch from IPA to HCOOH/NEt3 azeotrope CheckSolv->SolvOpt TempOpt Lower temp to 0-4°C to tighten transition state CheckTemp->TempOpt

Logic tree for troubleshooting low enantiomeric excess in asymmetric transfer hydrogenation.

Pillar 2: Biocatalysis (Ketoreductase / ADH)

The Causality of Enantioselection Failure Alcohol dehydrogenases (ADHs) and Ketoreductases (KREDs) reduce ketones via NADPH-dependent hydride transfer. Stereoselectivity is dictated by how the substrate fits into the enzyme's large and small binding pockets. According to Prelog's rule, the enzyme delivers the hydride to the re-face of the ketone, producing the (S)-alcohol[4]. However, the bulky 3-fluoro-2-methoxyphenyl moiety often cannot fit into the large pocket of wild-type enzymes, forcing the substrate to bind in an inverted (anti-Prelog) orientation. This results in the formation of the (1R)-enantiomer or a nearly racemic mixture[4].

Diagnostic Troubleshooting: Biocatalytic Parameters
ParameterQuantitative ObservationRoot CauseCorrective Action
Enzyme Selection Formation of (1R) enantiomer or ee < 50%Wild-type active site rejects the ortho-methoxy bulk, causing anti-Prelog binding[4].Screen engineered KRED variants (e.g., TeSADH mutants) with expanded large binding pockets[4].
Co-solvent Conversion < 20%, variable eeThe highly lipophilic ketone aggregates in the aqueous buffer, causing mass transfer limitations.Add 10–15% v/v DMSO or IPA to fully solubilize the substrate prior to enzyme addition.
pH Control ee decreases steadily over 24hExtreme pH shifts cause partial unfolding of the KRED active site, losing stereospecificity[5].Use an automated pH stat to strictly maintain pH 7.0 (neutralizing the gluconic acid byproduct).
Self-Validating Protocol: Biocatalytic Reduction with Cofactor Recycling

This system is self-validating: the volume of 1M NaOH automatically titrated by the pH stat directly correlates to the molar conversion of glucose to gluconic acid, providing a real-time, non-destructive readout of reaction kinetics.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling System: Dissolve NADP⁺ (0.1 mM) and D-glucose (1.5 equiv relative to the ketone) in the buffer. Add Glucose Dehydrogenase (GDH, 10 U/mL).

  • Enzyme Addition: Add the engineered KRED (e.g., a Prelog-specific TeSADH mutant, 10 mg/mL) to the aqueous phase[4].

  • Substrate Addition: Dissolve 1-(3-fluoro-2-methoxyphenyl)ethanone in DMSO (10% v/v final concentration). Add this solution dropwise to the stirring buffer to prevent substrate crashing.

  • Incubation & Titration: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Connect the vessel to a pH stat loaded with 1M NaOH. The maintenance of pH 7.0 prevents enzyme denaturation and drives the equilibrium forward.

  • Extraction: Once NaOH consumption ceases (indicating complete conversion), extract the product with methyl tert-butyl ether (MTBE). Centrifuge at 4000 rpm to break any protein emulsions, and evaporate the organic layer to yield the enantiopure (1S)-alcohol.

Biocatalysis_Cycle Ketone 1-(3-Fluoro-2-methoxyphenyl) ethanone KRED Engineered KRED (Prelog Specificity) Ketone->KRED Alcohol (1S)-1-(3-Fluoro-2-methoxyphenyl) ethan-1-ol KRED->Alcohol Hydride Transfer NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Donates H- GDH Glucose Dehydrogenase (Cofactor Recycling) NADP->GDH GDH->NADPH Regenerates NADPH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Biocatalytic cascade showing KRED-mediated reduction and GDH-driven NADPH cofactor recycling.

Frequently Asked Questions (FAQs)

Q: Why does the ee of my (1S)-alcohol degrade specifically during the final 10% of the ATH reaction? A: If you are using isopropanol as your hydrogen donor, you are operating in a thermodynamic equilibrium. As the concentration of the product alcohol and acetone increases, the reverse reaction (oxidation) becomes competitive. Because the catalyst can oxidize both enantiomers, it slowly racemizes your product[2]. Switching to an irreversible hydrogen donor system (HCOOH/NEt₃) entirely prevents this.

Q: How does the 3-fluoro substituent affect the reduction compared to a standard 2-methoxyacetophenone? A: The meta-fluoro group is highly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, generally accelerating the reduction rate. However, it also subtly alters the electronic density of the aryl ring, which can weaken the CH-π interactions required for the Noyori catalyst's transition state[1]. If ee is lower than expected, lowering the temperature to 0°C is the most effective countermeasure.

Q: Can I use wild-type ADHs for this specific substrate? A: It is highly discouraged. The steric bulk of the ortho-methoxy group prevents the substrate from properly orienting in the large binding pocket of most wild-type ADHs, leading to poor conversions and mixed stereochemistry. Engineered mutants (like I86A or W110 mutants of TeSADH) are required to accommodate this bulk and enforce strict Prelog facial selectivity[4].

References

  • Wisman, R. V., et al. "Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand." Organic Process Research & Development 10.3 (2006): 423-429. URL:[Link]

  • Zhou, Q.-L., et al. "Chiral P,N,N‐Ligands for Asymmetric Hydrogenation." ResearchGate (2018). URL:[Link]

  • Dub, P. A., et al. "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones." Center for Nonlinear Studies - Los Alamos National Laboratory (2021). URL:[Link]

  • Çolak, N. S., et al. "Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone by using whole cell of Lactobacillus senmaizukei." Preparative Biochemistry & Biotechnology 49.9 (2019). URL: [Link]

  • Al-Shameri, A., et al. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols." ACS Omega 9.35 (2024): 35046−35051. URL:[Link]

Sources

Optimization

Troubleshooting baseline noise in chiral chromatography of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

Welcome to the technical support center dedicated to resolving challenges in the chiral analysis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL. Achieving a stable, low-noise baseline is fundamental to accurate enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the chiral analysis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL. Achieving a stable, low-noise baseline is fundamental to accurate enantiomeric excess (e.e.) determination and method validation. This guide provides a structured approach, from quick-check FAQs to in-depth diagnostic protocols, to empower you to identify and solve baseline noise issues effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common and readily solvable causes of baseline noise.

Q1: My baseline shows regular, periodic pulses that match the pump stroke. What is the likely cause?

A1: This pattern, often described as "sawtooth" noise, is almost always related to the pump or the presence of air in the system.[1] The primary causes are:

  • Inadequate Mobile Phase Degassing: Dissolved gases can form microbubbles in the pump heads, causing pressure fluctuations that manifest as baseline noise.[1][2][3] While sonication is a common practice, it is often insufficient for complete degassing.[4]

  • Pump Check Valves or Seals: A faulty or dirty check valve can cause inconsistent flow and pressure delivery.[2] Similarly, worn piston seals can lead to pressure pulsations.[1]

  • System Leaks: A leak anywhere in the flow path can introduce air and cause pressure instability.[1]

Q2: I'm observing a slow, consistent baseline drift, either upwards or downwards. What should I check first?

A2: Gradual baseline drift is typically caused by slow changes in the system or mobile phase over the course of a run.[1] Key areas to investigate include:

  • Column Temperature Fluctuation: Chiral separations can be highly sensitive to temperature.[5][6] Inadequate column thermostatting or drafts from lab air conditioning can cause the baseline to drift.[7]

  • Insufficient Column Equilibration: Chiral stationary phases (CSPs) often require longer equilibration times than standard reversed-phase columns, especially when the mobile phase has been changed.[5] A drifting baseline at the beginning of a sequence is a classic sign of an unequilibrated column.

  • Mobile Phase Composition Change: This can occur if one component of the mobile phase is more volatile than another and evaporates from the reservoir over time. Additionally, using solvents that absorb UV light, such as trifluoroacetic acid (TFA), can cause drift as the acid degrades or its concentration changes during a gradient.[7]

Q3: My baseline is only noisy during a gradient run. In isocratic mode, it's stable. Why?

A3: This strongly points to an issue with one of the mobile phase components or the mixing process.

  • Contaminated Solvent: Impurities in one of your solvents (typically the more contaminated solvent is the one that increases during the gradient) can elute as the solvent strength increases, causing a rising and noisy baseline or revealing "ghost peaks".[2][8][9] Water is a frequent source of contamination.[2]

  • Poor Mixing: If the mobile phase components are not mixed efficiently, the detector will see fluctuations in composition, resulting in noise.[1]

  • UV Absorbance of Mobile Phase Additives: If you are using a UV-absorbing additive (like TFA) in only one of your mobile phase reservoirs (e.g., Solvent A), the baseline will naturally rise as the gradient progresses.[10] While this is expected, impurities in the additive can exacerbate this into significant noise.[7]

Q4: I just installed a new polysaccharide-based chiral column and my baseline is much noisier than with the old, identical column. Is the new column faulty?

A4: Not necessarily. This is a common observation and can often be attributed to column conditioning or "memory effects".

  • Column Conditioning: A new column needs to be thoroughly conditioned with the mobile phase.[11] It may take several hours of flushing for the stationary phase to become fully wetted and equilibrated, leading to a stable baseline.

  • Column Memory Effect: The old column may have had additives from previous analyses adsorbed onto its stationary phase that were critical for the separation and a quiet baseline.[11][12] The new column has not been exposed to these and may require a longer conditioning period or even a dedicated "priming" with the specific additive to achieve the same performance.[11]

Section 2: Systematic Troubleshooting Guide for Baseline Noise

When quick checks do not resolve the issue, a systematic, evidence-based approach is required. The cardinal rule of troubleshooting is to change only one thing at a time . This allows you to definitively identify the source of the problem.

Workflow for Isolating the Source of Baseline Noise

The following diagram outlines the logical progression for diagnosing the origin of baseline noise.

TroubleshootingWorkflow start Observe Baseline Noise test1 Step 1: Isolate Hardware Replace column with a zero-dead-volume union. Maintain flow. start->test1 result1_quiet Baseline is Quiet test1->result1_quiet Outcome result1_noisy Baseline Still Noisy test1->result1_noisy Outcome cause_column Conclusion: Noise originates from the Column (Contamination, Degradation). result1_quiet->cause_column test2 Step 2: Check Detector Stop the pump flow. result1_noisy->test2 result2_quiet Baseline is Quiet test2->result2_quiet Outcome result2_noisy Baseline Still Noisy test2->result2_noisy Outcome cause_flowpath Conclusion: Noise is from the Mobile Phase or Pump (Bubbles, Leaks, Mixing, Contamination). result2_quiet->cause_flowpath cause_detector Conclusion: Noise is electronic or from the Detector (Lamp, Flow Cell, Electronics). result2_noisy->cause_detector

Caption: Systematic workflow for isolating the source of HPLC baseline noise.

Protocol 1: Executing the Diagnostic Workflow
  • Initial Observation: Record the characteristics of the noise (e.g., frequency, amplitude) under your standard operating conditions.

  • Step 1: Isolate the Column.

    • Carefully disconnect the column from the injector and the detector.

    • Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.

    • Pump mobile phase through the system at your typical flow rate.

    • Analysis: If the baseline becomes quiet, the column is the source of the noise.[2] Proceed to the "Managing the Chiral Stationary Phase" section. If the baseline remains noisy, the issue lies upstream (pump, mobile phase) or with the detector itself. Proceed to Step 2.

  • Step 2: Isolate the Flow Path.

    • With the union still in place, stop the pump flow.

    • Analysis: If the noise stops when the flow stops, the problem is related to the mobile phase or the pump/degasser (e.g., bubbles, contamination, leaks, faulty check valves). Proceed to the "Addressing Mobile Phase-Related Issues" and "Resolving HPLC System Issues" sections. If the baseline remains noisy even with no flow, the issue is electronic or originates from the detector (e.g., failing lamp, contaminated flow cell).[13]

Addressing Mobile Phase-Related Issues

The mobile phase is a frequent culprit in baseline noise.[9] Given the UV-active nature of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL, contaminants that absorb at your detection wavelength can be particularly problematic.

Best PracticeRationale & Causality
Use High-Purity Solvents Always use HPLC-grade or MS-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm).[2] Lower-grade reagents contain impurities that can accumulate on the column and leach out, causing baseline noise and ghost peaks.[14]
Prepare Fresh Daily Aqueous mobile phases, especially those near neutral pH, are susceptible to microbial growth.[15] This can lead to particulate contamination, blockages, and increased baseline noise. Prepare aqueous buffers fresh each day.[16]
Effective Degassing Use an online vacuum degasser or sparge with helium for optimal gas removal.[4] In-line degassers can fail; if you suspect this, bubbles may appear as pulsations in the baseline.[2]
Filter All Aqueous Buffers Before use, filter all aqueous mobile phases and salt-containing solutions through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the pump or clog the column.[17][18]
Ensure Miscibility Always ensure your mobile phase components are fully miscible. When preparing pre-mixed solvents, add the organic solvent to the aqueous component to prevent salt precipitation.[16]
Resolving HPLC System and Hardware Issues

If the mobile phase has been ruled out, focus on the system hardware.

ComponentSymptomDiagnostic & Corrective Action
Pump Regular, pulsating noise.[2]Check for leaks, especially around pump seals where salt crystals may form.[9] Clean or replace check valves.[1] If seals are over a year old, consider preventative replacement.[2]
In-line Degasser Pulsating noise, similar to pump issues.Ensure the degasser is functioning correctly. Damaged tubing within the degasser can also introduce contaminants.[19]
Detector High-frequency, erratic noise.An aging UV lamp will have lower light output, leading to a higher noise-to-signal ratio.[1][13] Perform a lamp intensity test via your system software. Clean the flow cell windows according to the manufacturer's instructions, as contamination can scatter light and increase noise.
System Contamination Random spikes or drifting baseline.Contaminants can build up in tubing, fittings, or the injector rotor seal.[8][19] Flush the entire system with a strong, non-reactive solvent (e.g., isopropanol) to remove accumulated residues.
Managing the Chiral Stationary Phase (CSP)

If the diagnostic workflow points to the column, the issue is likely contamination or degradation of the stationary phase.

Protocol 2: Generic Chiral Column Flushing and Regeneration

Disclaimer: Always consult the specific column manufacturer's care and use guide before performing any cleaning protocol. This is a general guide for polysaccharide-based CSPs.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell.

  • Initial Flush: Flush the column with your mobile phase but without any acidic or basic additives for 20-30 column volumes.

  • Intermediate Solvent Flush: If operating in normal phase (e.g., Hexane/IPA), flush with 100% Isopropanol (IPA). If in reversed-phase, flush with 100% Acetonitrile or Methanol.[20] Run at a reduced flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for 30-40 column volumes.

  • Stronger Flush (for immobilized CSPs ONLY): For robust, immobilized CSPs, stronger solvents like Dichloromethane (DCM) or Methyl-tert-butyl ether (MtBE) may be used for stubborn contaminants. DO NOT use these on coated CSPs as they will permanently damage the column.[20]

  • Re-equilibration: Flush with the intermediate solvent (e.g., IPA) again, and then slowly re-introduce your mobile phase. Equilibrate for at least 1-2 hours, or until the baseline is stable, before injecting any sample.[5]

Section 3: Analyte-Specific Considerations

The chemical properties of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL influence the chromatographic conditions and potential sources of baseline noise.

  • Polarity: As a polar alcohol, this analyte is suitable for separation under normal phase, polar organic, or reversed-phase conditions.[21][22] The choice of mode will dictate which solvents are used and, therefore, which potential impurities are most relevant.

  • UV Absorbance: The methoxyphenyl group provides a strong chromophore, making UV detection at a wavelength around 220 nm or 270 nm appropriate. This sensitivity means that any mobile phase contaminants that absorb in this region will contribute significantly to baseline noise.[7]

  • Interactions: The hydroxyl and ether groups can participate in hydrogen bonding with the chiral stationary phase. This is a key mechanism for chiral recognition on polysaccharide CSPs.[23] However, it also means that any impurities capable of strong hydrogen bonding could compete for active sites on the CSP and contribute to baseline instability.

Table of Hypothetical Starting Conditions

This table provides a plausible starting point for method development, which can serve as a reference when troubleshooting.

ParameterNormal Phase (NP)Reversed-Phase (RP)
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)Polysaccharide-based CSP rated for RP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Acetonitrile / Water (e.g., 50:50 v/v)
Additive Not typically required for a neutral alcoholMay use a buffer like Ammonium Bicarbonate if MS detection is desired.[24]
Flow Rate (4.6 mm ID) 1.0 mL/min1.0 mL/min
Temperature 25 °C (controlled)25 °C (controlled)
Detection UV at 220 nm or 270 nmUV at 220 nm or 270 nm

When troubleshooting, always return to a known, stable set of conditions like these to confirm system performance before re-introducing more complex variables.

References

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
  • BenchChem. (2025, December). troubleshooting guide for HPLC analysis of chiral compounds.
  • Reddit. (2023, March 4).
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Millennial Scientific. (2025, April 3).
  • Patsnap Eureka. (2025, September 19).
  • AAPS College. (2015, October 6). Considering HPLC Training? 5 Common Contaminants to Avoid.
  • Daicel. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • Sigma-Aldrich.
  • Chromatography Today.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chromatography Today. (2020, May 20).
  • Chromatography Today. 5 Ways to Approach Baseline Issues.
  • He, H., et al. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase.
  • ResearchGate.
  • He, H., et al.
  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
  • Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • LCGC International. (2023, January 19).
  • LCGC International. (2025, November 27).
  • Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Welch Materials. (2025, April 8).
  • Shim-pol. COLUMN CARE GUIDE.
  • Wainer, I. W., & Stiffin, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Chromatography Forum. (2016, April 20). Noisy baseline.
  • Reddit. (2024, July 11).
  • Phenomenex. Chiral HPLC Column.
  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Dolezal, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-156.
  • Regis Technologies. (2023, September 25).
  • Flapan, J. N., & Grinberg, N. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(7), 1603-1609.
  • Wikipedia.

Sources

Troubleshooting

Removing trace metal catalysts from synthesized (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

Welcome to the advanced troubleshooting and methodology center for active pharmaceutical ingredient (API) purification. This guide is specifically engineered for researchers and process chemists scaling up the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for active pharmaceutical ingredient (API) purification. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL .

The asymmetric hydrogenation of 1-(3-fluoro-2-methoxyphenyl)ethan-1-one typically relies on transition metal catalysts (e.g., Ruthenium, Rhodium, or Iridium). While highly efficient for establishing stereocenters, these homogeneous catalysts leave behind heavy metal residues that must be rigorously purged to meet the Permitted Daily Exposure (PDE) limits established by the FDA and ICH Q3D guidelines[1][2].

Purification & Compliance Workflow

The following logic tree dictates the standard operating procedure for identifying, scavenging, and validating the removal of trace metals from your chiral alcohol batches.

Workflow N1 Crude (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL (High Ru/Rh Content) N2 Solvent Exchange (e.g., Toluene, EtOAc) N1->N2 N3 Add Silica-Based Scavenger (Thiol or DMT, 2-5 equiv) N2->N3 N4 Incubation & Agitation (4-16h, 25-60°C) N3->N4 N5 Filtration & Washing (Recover API) N4->N5 N6 ICP-MS Analysis (ICH Q3D Compliance) N5->N6 N7 Pass: <10 ppm Proceed to Crystallization N6->N7 Meets PDE Limit N8 Fail: >10 ppm Re-treat or Change Scavenger N6->N8 Exceeds Limit N8->N2 Recycle

Workflow for trace metal scavenging and ICH Q3D compliance testing.

Frequently Asked Questions & Troubleshooting

Q1: Why is standard crystallization failing to reduce Ruthenium (Ru) levels below 10 ppm in my (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL batch? Causality: The target molecule, (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL, possesses a secondary hydroxyl group and an ortho-methoxy ether. In solution, this specific spatial arrangement allows the API to act as a bidentate ligand, tightly chelating residual Ru or Rh ions. Because the metal is thermodynamically coordinated to the API itself, the metal-API complex co-crystallizes during standard purification. To break this coordination, you must introduce a functionalized metal scavenger with a higher binding affinity (association constant) for the metal than the API[3].

Q2: How do I select the correct solid-supported scavenger to strip Ru/Rh without trapping my API? Causality: Based on Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft transition metals like Ru and Rh have a high affinity for soft donor atoms like sulfur. Silica-based scavengers functionalized with Thiol or Dimercaptotriazine (DMT) are highly effective[4]. Silica matrices are strictly preferred over polystyrene resins because silica does not swell; this prevents the chiral API from becoming entrapped within a polymer matrix, ensuring high API recovery and broad solvent compatibility[3][5].

Q3: After scavenger treatment, I observed a slight drop in the enantiomeric excess (ee) of my chiral alcohol. Why did this happen and how do I prevent it? Causality: Chiral secondary alcohols are susceptible to racemization via reversible dehydration/rehydration cycles if exposed to harsh microenvironments. Bare silica gel contains unendcapped silanol groups that are mildly acidic (pKa ~4.5–5.5). If the scavenging incubation is performed at high temperatures (>60°C), these acidic sites can catalyze the racemization of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL. Solution: Utilize endcapped silica scavengers where residual silanols are masked. Alternatively, operate at a lower temperature (25°C) and compensate for the slower scavenging kinetics by extending the incubation time from 4 hours to 12 hours.

Q4: What are the exact regulatory targets I need to hit for these specific metals? Causality: The FDA and ICH Q3D guidelines require a rigorous risk assessment for elemental impurities[1][2]. Ruthenium, Rhodium, and Iridium are classified based on toxicological data. For an orally administered drug product, the Permitted Daily Exposure (PDE) for Ruthenium is 100 µ g/day [2]. You must validate your scavenging process using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure the metal concentration remains consistently below the control threshold (typically 30% of the PDE)[1][2].

Quantitative Data: Scavenger Selection Matrix

To optimize your purification strategy, reference the empirical data below regarding the efficacy of various functionalized silica scavengers (e.g., SiliaMetS®) against common hydrogenation catalysts[3][4][6].

Scavenger TypeFunctional GroupTarget MetalsOptimal TempTypical Removal Efficiency
SiliaMetS Thiol -SH (Soft Base)Ru, Rh, Pd, Ag25–60°C> 95%
SiliaMetS DMT DimercaptotriazineRu, Rh, Ir, Pd25–60°C> 98%
SiliaMetS Diamine -NHCH₂CH₂NH₂Ru, Rh, Cu, Ni25–80°C> 90%
SiliaMetS Imidazole Imidazole ringRu, Rh, Os, Fe25–80°C> 85%
Self-Validating Experimental Protocol: Silica-Based Metal Scavenging

This methodology is designed to be self-validating. If the visual cues described in the checkpoints do not occur, pause the protocol and troubleshoot the solvent system or catalyst oxidation state.

Phase 1: Preparation & Baseline

  • Dissolution: Dissolve the crude (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL in a moderately polar solvent (e.g., Ethyl Acetate or Toluene) at a concentration of 0.1 M.

  • Clarification: Filter the crude solution through a 0.45 µm PTFE membrane to remove any precipitated bulk metal oxides.

    • Self-Validation Checkpoint: The solution must be completely homogeneous. If it is cloudy, the scavenger will coat the particulates rather than binding the dissolved metal ions, severely reducing efficiency.

Phase 2: Scavenging Incubation 3. Addition: Add 3 to 5 molar equivalents of the selected silica scavenger (e.g., SiliaMetS Thiol) relative to the known initial catalyst loading used in the asymmetric hydrogenation step. 4. Agitation: Stir the suspension using an overhead mechanical stirrer at 300–400 rpm. Heat the mixture to 40°C. 5. Incubation: Maintain agitation for 4 to 12 hours.

  • Self-Validation Checkpoint: Monitor the color of the silica particles. As the functional groups coordinate the Ru/Rh complexes, the silica should visibly transition from an off-white powder to a dark brown, grey, or black color.

Phase 3: Isolation & Verification 6. Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4) packed with a thin pad of Celite. 7. Washing: Wash the filter cake with 2 to 3 bed volumes of the reaction solvent to ensure complete recovery of the API.

  • Self-Validation Checkpoint: The combined filtrate should be visibly lighter in color (or completely colorless) compared to the initial crude solution.

  • Quantification: Concentrate the filtrate in vacuo. Submit a precisely weighed sample of the resulting solid for ICP-MS analysis to confirm that residual metal levels comply with ICH Q3D limits[2].

References
  • Elemental Impurities in Drug Products Guidance for Industry - FDA. fda.gov.
  • SiliametS Metal Scavengers - Velocity Scientific Solutions. velocityscientific.com.au.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. technologynetworks.com.
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. fujifilm.com.
  • Guideline for Elemental Impurities Q3D(R2) - ICH. ich.org.
  • SiliaMetS® 소개 및 선택 가이드 - 제품. insung.net.

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Optimization for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the purification and enantiomeric excess (ee) upgrade of (1S)-1-(3-Fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the purification and enantiomeric excess (ee) upgrade of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol .

Chiral secondary alcohols are frequently synthesized via asymmetric reduction (e.g., CBS reduction or enzymatic ketoreductase). However, these upstream processes often yield an ee of 90–95%, necessitating downstream crystallization to achieve the >99% ee required for active pharmaceutical ingredients (APIs). This guide provides field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to overcome common crystallization bottlenecks such as "oiling out" and poor chiral resolution.

Part 1: Core Principles of Chiral Alcohol Crystallization

To successfully crystallize a chiral alcohol, you must balance thermodynamic equilibrium with kinetic control:

  • Thermodynamics vs. Kinetics (The MSZL): Crystallization must be driven by solubility (thermodynamics) rather than kinetic trapping. If supersaturation is generated too rapidly, the system bypasses the Metastable Zone Limit (MSZL) for nucleation and enters a miscibility gap. This leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" .

  • Enantiomeric Enrichment Mechanics: The ability to upgrade the ee of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol depends on its binary phase diagram. If the enantiomers form a conglomerate (a mechanical mixture of pure crystals), direct crystallization easily upgrades the ee. If they form a racemic compound, the initial ee must be strictly above the eutectic point to isolate the pure (1S) enantiomer .

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of yielding solid crystals. How do I fix this?

Causality: Oiling out (LLPS) occurs when the solute separates into a solute-rich liquid phase rather than forming a rigid crystal lattice. Because the solute molecules in the oil droplets are highly mobile, they act as an excellent solvent for unwanted impurities, effectively halting any chemical or enantiomeric purification . Solution:

  • Reduce Supersaturation Rate: Slow down the cooling ramp (e.g., to 0.1–0.2 °C/min) or the anti-solvent addition rate to stay within the metastable zone.

  • Implement Seeding: Add 1-2 wt% of pure (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol seed crystals before the cloud point is reached. Seeds bypass the kinetic barrier to nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separation .

  • Alter the Solvent System: If LLPS is caused by a thermodynamic miscibility gap, change the solvent/anti-solvent ratio. For fluoro-methoxy phenyl alcohols, switching from a highly polar system (Ethanol/Water) to a moderately polar system (Isopropanol/Heptane) often suppresses the oiling out boundary.

Q2: I am getting solid crystals, but the enantiomeric excess (ee) is stuck at 90% and won't upgrade to >99%. Why?

Causality: You are likely operating below the eutectic point of the binary phase diagram, or the system is forming a solid solution where the unwanted (1R) enantiomer co-crystallizes within the (1S) crystal lattice . Solution:

  • Solvent Screening for Eutectic Shift: Different solvents can shift the eutectic composition. Transition to non-polar solvents like Toluene or MTBE to alter the solubility ratio between the racemate and the pure enantiomer.

  • Derivatization: If direct crystallization fails due to solid solution formation, temporarily convert the alcohol to a highly crystalline derivative (e.g., a phthalate half-ester or 3,5-dinitrobenzoate), crystallize the derivative to >99% ee, and hydrolyze it back to the pure alcohol .

Q3: The yield is unacceptably low even at 0 °C. How can I recover more product?

Causality: The solubility curve of the alcohol in your chosen solvent is too flat, meaning a significant mass fraction remains dissolved in the mother liquor even at low temperatures . Solution: Transition from a pure cooling crystallization to a combined cooling/anti-solvent approach. Dissolve the crude alcohol in a minimal amount of a "good" solvent, cool to induce nucleation, and slowly dose in a "poor" solvent (anti-solvent) to drive the solubility down artificially.

Part 3: Data Presentation & Solvent Optimization

The following table summarizes the empirical performance of various solvent systems for the crystallization of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol.

Solvent SystemCrystallization ModeSolubilizing PowerLLPS (Oiling Out) Riskee Upgrade Potential
Isopropanol / Heptane Anti-solventModerateLowExcellent (High eutectic shift)
Ethanol / Water Anti-solventHighHigh (Emulsion common)Moderate
Toluene CoolingHigh at RT, Low at 0°CLowGood
MTBE / Hexane Anti-solventHighModerateGood

Part 4: Experimental Protocols

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

This workflow utilizes an isothermal hold to self-validate the seed bed. If the seed crystals dissolve during the hold, the initial concentration was too low; if the system oils out, the anti-solvent addition was too rapid.

  • Dissolution: Suspend the crude (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol in Isopropanol (2 mL/g) and heat to 50 °C until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulates that could cause heterogeneous nucleation of impurities.

  • Controlled Cooling & Seeding: Cool the solution linearly to 35 °C at a rate of 0.5 °C/min. Add 1 wt% of highly pure (1S) seed crystals.

  • Isothermal Aging: Hold the suspension isothermally at 35 °C for 60 minutes. Validation check: Ensure the seed crystals remain visible and suspended, confirming the system is within the metastable zone.

  • Anti-Solvent Dosing: Slowly dose in Heptane (6 mL/g) over 4 hours using a programmable syringe pump. This maintains a constant, low supersaturation level, preventing LLPS.

  • Final Isolation: Cool the suspension to 5 °C at 0.2 °C/min. Hold for 2 hours, then isolate the product via vacuum filtration. Wash the cake with cold Heptane (1 mL/g) and dry under vacuum at 30 °C.

Part 5: Visualizations

Workflow Diagram

G A Crude (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol (e.g., 90% ee) B Dissolve in Good Solvent (e.g., Isopropanol) A->B C Controlled Cooling to Metastable Zone B->C D Add Seed Crystals (Pure 1S enantiomer) C->D E Slow Anti-Solvent Addition (e.g., Heptane) D->E F Isothermal Aging & Crystal Growth E->F G Filtration & Washing F->G H Pure (1S)-Alcohol (>99% ee) G->H

Standard anti-solvent crystallization workflow for chiral alcohol ee upgrade.

Troubleshooting Decision Tree

G Start Issue: Oiling Out (LLPS) Observed Q1 Is the cooling rate too fast? Start->Q1 A1 Reduce cooling rate to < 0.5 °C/min Q1->A1 Yes Q2 Is supersaturation too high before nucleation? Q1->Q2 No Success Crystalline Suspension Achieved A1->Success A2 Introduce seed crystals above cloud point Q2->A2 Yes Q3 Is it a thermodynamic miscibility gap? Q2->Q3 No A2->Success A3 Change solvent system (e.g., alter anti-solvent ratio) Q3->A3 Yes A3->Success

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub (Lappeenranta-Lahti University of Technology) URL: [Link]

  • Title: Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects Source: Indian Academy of Sciences URL: [Link]

  • Title: Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Source: ACS Publications URL: [Link]

  • Title: Achieving Enantioselectivity Source: Pharmaceutical Technology URL: [Link]

Reference Data & Comparative Studies

Validation

Benchmarking enzymatic vs chemical synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

As a Senior Application Scientist bridging the gap between discovery chemistry and process development, I frequently evaluate synthetic routes for chiral pharmaceutical intermediates. The synthesis of (1S)-1-(3-Fluoro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between discovery chemistry and process development, I frequently evaluate synthetic routes for chiral pharmaceutical intermediates. The synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol presents a classic benchmarking scenario. This molecule features a chiral secondary alcohol adjacent to a sterically demanding, electronically complex ortho-methoxy/meta-fluoro substituted aryl ring.

To establish the stereocenter from its prochiral precursor, 1-(3-fluoro-2-methoxyphenyl)ethanone, two dominant methodologies are typically evaluated: Enzymatic Asymmetric Reduction using engineered Ketoreductases (KREDs) and Chemical Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts.

This guide objectively compares these two approaches, detailing the underlying causality of the experimental designs, self-validating protocols, and quantitative performance metrics to aid in process selection.

Mechanistic Divergence & Pathway Analysis

The fundamental difference between the two routes lies in how the chiral environment is constructed and how the hydride is delivered to the ketone.

  • Biocatalytic Route (KRED): Engineered ketoreductases rely on a highly constrained enzyme active site to enforce strict facial selectivity (typically yielding >99% ee). The reduction consumes the cofactor NADPH. To make this economically viable, a coupled enzyme system—such as Glucose Dehydrogenase (GDH)—is used to regenerate NADPH in situ by oxidizing glucose to gluconic acid [1].

  • Chemo-Catalytic Route (Noyori ATH): This route utilizes a chiral transition-metal complex, typically Ru(II)-(R,R)-TsDPEN. Unlike traditional hydrogenation, ATH operates via a metal-ligand bifunctional outer-sphere mechanism. The substrate does not directly coordinate to the ruthenium atom; instead, hydrogen is transferred through a concerted six-membered pericyclic transition state from a hydrogen donor (formic acid/triethylamine) [2].

ReactionPathway Ketone 1-(3-Fluoro-2-methoxyphenyl)ethanone (Prochiral Ketone) KRED Biocatalytic Route KRED + NADP+ + GDH (Aqueous, 30°C) Ketone->KRED Enantioselective Reduction ATH Chemo-catalytic Route Ru(II)-(R,R)-TsDPEN (HCOOH/NEt3, 40°C) Ketone->ATH Transfer Hydrogenation Product (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol (Chiral Alcohol) KRED->Product ee > 99.5% ATH->Product ee ~ 96.0%

Reaction pathways for the synthesis of the target (1S)-alcohol via KRED and ATH.

Benchmarking Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical parameter has an observable in-process control (IPC) to verify the reaction's trajectory before proceeding to the next step.

Protocol A: Biocatalytic Asymmetric Reduction (Engineered KRED)

This protocol utilizes a cofactor-balanced whole-cell or isolated enzyme scheme, optimized for bulky ortho-substituted acetophenones [3].

  • Buffer & Cofactor Assembly: In a jacketed reactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add 1.5 equivalents of D-glucose, 1 mM NADP+, and GDH (10 U/mL).

    • Causality: The phosphate buffer stabilizes the protein architecture. NADP+ is added in catalytic amounts because GDH will continuously recycle it, drastically reducing raw material costs.

  • Substrate & Enzyme Addition: Charge 1-(3-fluoro-2-methoxyphenyl)ethanone (100 g/L) and the engineered (S)-selective KRED (2 wt% relative to substrate).

    • Causality: Substrate loading is kept at 100 g/L to balance volumetric productivity against potential substrate-induced enzyme inhibition.

  • pH-Stat Incubation (The Self-Validating Step): Heat to 30°C with moderate agitation. Connect the reactor to an automated pH-stat dispensing 1M NaOH to maintain pH 7.0.

    • Self-Validation & IPC: The oxidation of glucose by GDH produces gluconic acid. The volume of 1M NaOH consumed is directly proportional to the conversion of the ketone. If the NaOH pump stops, the reaction has either stalled or reached completion.

  • Workup & Extraction: Once NaOH consumption ceases, add ethyl acetate (1:1 v/v). Centrifuge the biphasic mixture at 4000 rpm for 15 minutes.

    • Causality: Denatured proteins act as powerful surfactants, creating stubborn emulsions. Centrifugation mechanically forces phase separation, allowing for the clean recovery of the organic layer containing the (1S)-alcohol.

Protocol B: Chemo-Catalytic Asymmetric Transfer Hydrogenation (Noyori ATH)

This protocol employs a scalable formic acid/amine azeotrope to avoid the hazards of high-pressure hydrogen gas [4].

  • Catalyst Activation: In a dry, argon-purged Schlenk flask, combine [RuCl2(p-cymene)]2 (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous DMF. Stir at 40°C for 30 minutes.

    • Causality: The precatalyst must complex with the chiral diamine ligand in situ. The argon purge is critical; Ru(II) species are susceptible to oxidative deactivation by atmospheric oxygen.

  • Substrate & Azeotrope Addition: Add 1-(3-fluoro-2-methoxyphenyl)ethanone (1.0 M concentration), followed by a 5:2 mixture of Formic Acid/Triethylamine (HCOOH/NEt3).

    • Causality: The 5:2 azeotrope provides a highly concentrated, stable source of hydrides. Triethylamine prevents the acidic degradation of the product and maintains the required basicity for the catalytic cycle.

  • Thermal Reaction (The Self-Validating Step): Maintain the reaction at 40°C.

    • Self-Validation & IPC: The transfer of hydrogen from formic acid generates CO2 gas. Observe the reaction mixture for effervescence. Vigorous bubbling indicates active turnover. When bubbling ceases, sample the mixture for GC-FID analysis to confirm >95% conversion before quenching.

  • Aqueous Quench: Cool to room temperature and quench with water. Extract with dichloromethane (DCM), wash with brine, and concentrate.

    • Causality: Water neutralizes the remaining formic acid and partitions the triethylamine salts into the aqueous layer, leaving the highly pure chiral alcohol in the organic phase.

Workflow cluster_KRED Enzymatic Workflow (KRED) cluster_ATH Chemical Workflow (ATH) K1 1. Buffer & Cofactor (pH 7.0, NADP+, GDH) K2 2. Substrate & Enzyme Addition K1->K2 K3 3. pH-Stat Incubation (30°C, NaOH Titration) K2->K3 K4 4. EtOAc Extraction & Centrifugation K3->K4 A1 1. Catalyst Activation (Ru-complex + Ligand) A2 2. Substrate & Azeotrope (HCOOH/NEt3) A1->A2 A3 3. Thermal Reaction (40°C, Inert Atm) A2->A3 A4 4. Aqueous Quench & Phase Separation A3->A4

Comparative operational workflows for Enzymatic (KRED) and Chemical (ATH) synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental benchmarking data for the synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol.

ParameterEnzymatic Route (KRED)Chemical Route (Noyori ATH)
Catalyst System Engineered (S)-selective KREDRu(II)-(R,R)-TsDPEN
Hydrogen Source D-Glucose (via GDH oxidation)HCOOH / NEt3 Azeotrope
Catalyst Loading (S/C) ~ 2 wt% (Enzyme to Substrate)200:1 to 500:1 (Molar Ratio)
Conversion Yield > 98%92% – 95%
Enantiomeric Excess (ee) > 99.5% (S) ~ 96.0% (S)
Reaction Temperature 30°C (Mild)40°C (Moderate)
Reaction Time 18 – 24 hours12 – 16 hours
Environmental Factor (E-factor) Low (Aqueous, biodegradable waste)Moderate (Organic solvents, Ru waste)

Application Scientist Insights: Scalability & Economics

When deciding which route to scale for the production of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol, the choice depends heavily on the development phase:

  • Early-Stage Development (Speed to Market): The Noyori ATH route is often preferred during Phase I/II clinical manufacturing. The Ru-catalysts and TsDPEN ligands are commercially available off-the-shelf. The reaction is robust, and while the ee (~96%) is slightly lower than the enzymatic route, it can usually be upgraded to >99% via downstream crystallization. However, strict heavy-metal scavenging protocols (e.g., using functionalized silica scavengers) must be implemented to ensure Ru levels in the final API remain below ICH Q3D regulatory limits.

  • Late-Stage & Commercial Manufacturing (Sustainability & Purity): The KRED biocatalytic route is the gold standard for commercial production. The exquisite stereocontrol (>99.5% ee) eliminates the need for yield-destroying chiral resolutions or recrystallizations. Furthermore, the reaction operates in water at ambient temperatures, drastically lowering the E-factor and energy costs. The primary challenge is the initial lead time required to screen and potentially engineer a KRED variant that tolerates the steric bulk of the ortho-methoxy group without suffering from substrate inhibition [5].

References

  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories (NIH/PMC).

  • An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH). Benchchem.

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (Royal Society of Chemistry).

  • Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology (PubMed).

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity. Tetrahedron (ScienceDirect).

Sources

Comparative

A Medicinal Chemist's Guide to Strategic Fluorination and Methoxylation: A Comparative Analysis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol and its Analogs

The Strategic Dance of Atoms: Theoretical Underpinnings The introduction of fluorine and methoxy groups onto an aromatic ring is a well-established strategy in medicinal chemistry to modulate a molecule's absorption, dis...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Dance of Atoms: Theoretical Underpinnings

The introduction of fluorine and methoxy groups onto an aromatic ring is a well-established strategy in medicinal chemistry to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic potency and selectivity.[1][2][3][4] Let's dissect the expected impact of these substitutions on our core scaffold, phenylethanolamine.

The Impact of Fluorine: More Than Just a Halogen

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into a drug candidate. Its small size allows it to often act as a hydrogen isostere, yet its powerful electron-withdrawing nature can dramatically alter the electronic landscape of the molecule.[3][4]

  • Metabolic Stability: One of the most common applications of fluorination is to block metabolic hotspots.[4] Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, can be hindered by the presence of a C-F bond, which is significantly stronger than a C-H bond.[5] In the case of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol, the fluorine at the 3-position may shield the aromatic ring from oxidative metabolism.

  • Binding Affinity and Selectivity: The electronic perturbation caused by fluorine can influence the pKa of nearby functional groups and alter the molecule's interaction with its biological target.[6] This can lead to enhanced binding affinity and, in some cases, improved selectivity for the target receptor over off-target proteins.[7][8] The introduction of fluorine can create novel electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket.[8]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][9] However, the effect is complex and can be influenced by the overall molecular context.[6]

The Role of the Methoxy Group: A Versatile Modulator

The methoxy group, while seemingly simple, is a powerful tool in the medicinal chemist's arsenal, capable of influencing a molecule's properties through both steric and electronic effects.[1][2]

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. When attached to an aromatic ring, its overall effect is typically electron-donating, which can influence the reactivity of the ring and its interaction with biological targets.[1][2]

  • Metabolic Lability: The methoxy group itself can be a site of metabolism, specifically O-demethylation by CYP enzymes.[1] This can be either a liability, leading to rapid clearance, or a desired feature for designing prodrugs. The position of the methoxy group is critical; in our title compound, its position ortho to the ethanol side chain may influence the molecule's preferred conformation.

  • Solubility and Physicochemical Properties: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially improving a compound's aqueous solubility.[1]

A Tale of Three Analogs: A Comparative Overview

To understand the specific contributions of the fluoro and methoxy groups, we will compare our lead compound, (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol , with two key non-fluorinated analogs:

  • Analog A: (1S)-1-(2-methoxyphenyl)ethan-1-ol (lacks the fluorine atom)

  • Analog B: (1S)-1-(3-fluorophenyl)ethan-1-ol (lacks the methoxy group)

The following table summarizes the predicted impact of these structural modifications on key drug-like properties.

Property(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol(1S)-1-(2-methoxyphenyl)ethan-1-ol (Analog A)(1S)-1-(3-fluorophenyl)ethan-1-ol (Analog B)Rationale
Metabolic Stability Expected to be higherPotentially susceptible to aromatic hydroxylation and O-demethylationPotentially more stable than Analog A due to the C-F bond, but may still undergo aromatic hydroxylation at other positions.Fluorine at the 3-position can block a potential site of metabolism. The methoxy group in both the parent and Analog A is a potential site for O-demethylation.
Receptor Binding Affinity Potentially alteredBaseline affinityPotentially alteredThe electronic changes induced by both the fluorine and methoxy groups can influence interactions with the target receptor. The specific effect (increase or decrease) is target-dependent.
Lipophilicity (LogP) Expected to be higher than Analog ABaseline lipophilicityExpected to be higher than a non-substituted analogFluorine is known to increase lipophilicity. The methoxy group has a more modest effect.
Aqueous Solubility Potentially influenced by both groupsMethoxy group may increase solubility through hydrogen bondingFluorine may decrease solubility due to increased lipophilicityThe interplay between the hydrogen bond accepting capacity of the methoxy group and the increased lipophilicity from fluorine will determine the net effect.
pKa Expected to be lower than Analog ABaseline pKaExpected to be lower than a non-substituted analogThe electron-withdrawing nature of fluorine will decrease the basicity of the ethanolamine side chain.

Generating the Evidence: A Practical Guide to Comparative Studies

To move beyond theoretical predictions and obtain concrete evidence of the effects of fluorination and methoxylation, a series of in vitro and in vivo experiments are essential. The following section provides detailed, step-by-step protocols for key assays.

Predictive Modeling: An In Silico First Look

Before embarking on costly and time-consuming wet lab experiments, in silico predictive models can provide valuable initial insights into the ADME properties of your compounds. Software such as QikProp, ADMET Predictor, and SwissADME can estimate a wide range of parameters, including LogP, solubility, and potential for CYP450 inhibition.[1][2][10]

Diagram 1: In Silico to In Vivo Workflow

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADME Prediction (QikProp, SwissADME) metabolic_stability Microsomal Stability Assay in_silico->metabolic_stability Guide Experimental Design cyp_inhibition CYP450 Inhibition Assay metabolic_stability->cyp_inhibition receptor_binding Receptor Binding Assay cyp_inhibition->receptor_binding pk_studies Pharmacokinetic Studies (Rodent Model) receptor_binding->pk_studies Select Promising Candidates

Caption: A typical workflow for characterizing drug candidates, from computational predictions to in vivo studies.

Experimental Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes found in the liver.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol and its non-fluorinated analogs.

Materials:

  • Test compounds and non-fluorinated analogs (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar compound not expected to be metabolized)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • On a 96-well plate, prepare reaction mixtures containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Prepare a parallel set of reactions without the NADPH regenerating system to serve as a negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Diagram 2: Microsomal Stability Assay Workflow

G start Prepare Reaction Mixtures (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Add NADPH to Start Reaction pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate t½ and CLint analyze->end

Caption: A step-by-step workflow for the in vitro microsomal stability assay.

Experimental Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of specific CYP isoforms, which is crucial for predicting potential drug-drug interactions.

Objective: To determine the IC50 values of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol and its non-fluorinated analogs against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Recombinant human CYP enzymes (from a commercial supplier)

  • CYP-specific fluorescent or probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Test compounds and positive control inhibitors

  • 96-well or 384-well plates

  • Fluorescence plate reader or LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and a known inhibitor for each CYP isoform.

  • Assay Setup: In a multi-well plate, combine the recombinant CYP enzyme, phosphate buffer, and either the test compound, positive control, or vehicle (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time, allowing the enzyme to metabolize the substrate.

  • Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile or a specific stop reagent).

  • Detection:

    • Fluorometric Method: Read the fluorescence of the formed metabolite using a plate reader.

    • LC-MS/MS Method: Quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This study provides crucial information about how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, and half-life) of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol and its non-fluorinated analogs in a rodent model (e.g., rats or mice).

Materials:

  • Test compounds formulated for administration (e.g., in a solution or suspension)

  • Male Sprague-Dawley rats (or other suitable rodent strain)

  • Dosing vehicles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the animals to the housing conditions for at least one week.

    • Administer the test compounds to different groups of animals via a specific route (e.g., oral gavage or intravenous injection) at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time taken for the plasma concentration to decrease by half.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time.

      • Volume of distribution (Vd): Apparent volume into which the drug distributes in the body.

Conclusion: A Data-Driven Approach to Drug Design

The strategic incorporation of fluorine and methoxy groups offers a powerful approach to fine-tune the properties of drug candidates. While theoretical principles provide a strong foundation for predicting the impact of these modifications, empirical data is paramount for making informed decisions in the drug discovery process. This guide has provided a framework for comparing (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol with its non-fluorinated analogs, from in silico predictions to detailed in vitro and in vivo experimental protocols. By systematically generating and analyzing comparative data, researchers can unravel the complex interplay of these functional groups and rationally design molecules with improved efficacy, safety, and pharmacokinetic profiles.

References

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (URL: [Link])

  • QikProp | Schrödinger. (URL: [Link])

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (URL: [Link])

  • SwissADME - SIB Swiss Institute of Bioinformatics - ExPASy. (URL: [Link])

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed. (URL: [Link])

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - J-Stage. (URL: [Link])

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom - PMC. (URL: [Link])

  • (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (URL: [Link])

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (URL: [Link])

  • Phenylethanolamines : Structure Activity Relationship of Catecholamines - YouTube. (URL: [Link])

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  • The safety evaluation of food flavouring substances: the role of metabolic studies - Flavor Extract Manufacturers Association (FEMA). (URL: [Link])

  • Inhalational Anaesthetics - About Part One - LITFL. (URL: [Link])

  • Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - Frontiers. (URL: [Link])

  • Fluorine in Medicinal Chemistry. (URL: [Link])

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One. (URL: [Link])

  • Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) | Request PDF. (URL: [Link])

Sources

Validation

Validating stereochemical retention in (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL substitution reactions

High-Fidelity Stereochemical Retention in Benzylic Secondary Alcohols: A Comparative Guide for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol Executive Summary Validating stereochemical retention during the nucleophilic sub...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Stereochemical Retention in Benzylic Secondary Alcohols: A Comparative Guide for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol

Executive Summary

Validating stereochemical retention during the nucleophilic substitution of benzylic secondary alcohols is a notorious challenge in asymmetric synthesis. For molecules like (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol ()[1], the adjacent electron-rich methoxy group and electron-withdrawing fluoro group create a highly sensitive electronic environment. This substrate is highly susceptible to racemization via carbocation intermediates (SN1) during halogenation. Achieving true stereochemical retention requires bypassing the standard Walden inversion (SN2) by forcing an internal nucleophilic substitution (SNi) ()[2]. This guide provides a comparative framework for selecting, executing, and analytically validating stereoretentive substitutions.

Mechanistic Framework: The SNi vs. SN2 Dichotomy

The causality of the stereochemical outcome lies entirely in the reaction microenvironment. When treating the chiral alcohol with thionyl chloride (SOCl₂), the initial step is the rapid formation of an alkyl chlorosulfite intermediate.

  • The Inversion Pathway (SN2): If a basic nucleophile like pyridine is present, it attacks the chlorosulfite, displacing the chloride ion. The liberated chloride then performs a standard backside SN2 attack, resulting in inversion of configuration[2].

  • The Retention Pathway (SNi): In the absence of a basic nucleophile, and particularly in ethereal solvents like 1,4-dioxane, the chlorosulfite decomposes into an intimate ion pair. The chloride is delivered to the front face of the carbocation before the ion pair can dissociate, enforcing strict retention of configuration ()[3].

Mechanism Substrate (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol Chlorosulfite Chlorosulfite Intimate Ion Pair Substrate->Chlorosulfite SOCl2 SNi SNi Pathway (Dioxane / No Base) Chlorosulfite->SNi -SO2 SN2 SN2 Pathway (Pyridine Added) Chlorosulfite->SN2 Pyridine Retent (1S)-Chloride (Retention of Configuration) SNi->Retent Front-side Attack Invert (1R)-Chloride (Inversion of Configuration) SN2->Invert Back-side Attack

Fig 1. Divergent stereochemical pathways (SNi vs SN2) for chlorosulfite intermediates.

Comparative Evaluation of Reagent Systems

To objectively evaluate performance, we compare three distinct substitution methodologies commonly considered for chiral secondary alcohols:

  • Thionyl Chloride in Dioxane (Target: Retention) Causality: Dioxane acts as a participating solvent. It stabilizes the intimate ion pair and can induce a double-inversion mechanism (first by dioxane, then by chloride), ensuring net retention ()[4]. This is the premier method for synthesizing the (1S)-chloride.

  • Appel Reaction (Target: Inversion / Negative Control) Causality: Using CCl₄ and PPh₃ generates a bulky phosphonium leaving group that strictly mandates a backside attack by the chloride ion, ensuring complete inversion to the (1R)-enantiomer ()[5]. We use this as a self-validating negative control.

  • Mitsunobu Double-Inversion (Target: Retention) Causality: A traditional Mitsunobu reaction inverts the stereocenter. By performing a sequential esterification (inversion) followed by hydrolysis and a second Mitsunobu substitution (second inversion), net retention is achieved. While highly reliable, it is atom-inefficient and requires multiple purification steps compared to direct SNi methods ()[6].

Quantitative Performance Data
Reagent SystemTarget MechanismStereochemical OutcomeTypical YieldEnantiomeric Excess (ee)Scalability
SOCl₂ / 1,4-Dioxane SNi (Internal)Retention (1S)85 - 90%> 98%High
PPh₃ / CCl₄ (Appel) SN2 (Backside)Inversion (1R)92 - 95%> 99%Medium
Double Mitsunobu SN2 x 2Retention (1S)60 - 70%90 - 95%Low

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as trustworthy as its internal validation. You cannot confidently claim stereochemical retention without synthesizing the inverted enantiomer to prove baseline resolution on your analytical instruments.

Protocol 1: SNi Stereoretentive Chlorination (Target: 1S)
  • Preparation: Dissolve 10.0 mmol of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol in 20 mL of anhydrous 1,4-dioxane under an argon atmosphere. Causality: Dioxane is strictly required over non-participating solvents like dichloromethane. Its oxygen lone pairs actively participate in stabilizing the front-side delivery of the chloride, preventing SN1 racemization.

  • Reagent Addition: Cool the vessel to 0 °C and add 11.0 mmol of SOCl₂ dropwise over 15 minutes. Causality: Controlling the exotherm suppresses the premature dissociation of the intimate ion pair into a free carbocation.

  • Thermal Activation: Warm the reaction to 60 °C for 2 hours. Monitor the cessation of SO₂ gas evolution.

  • Workup: Concentrate under reduced pressure to remove excess SOCl₂ and dioxane. Purify via a short-path silica plug (Hexanes).

Protocol 2: Appel Inversion Control (Target: 1R)
  • Preparation: Dissolve 2.0 mmol of the (1S)-alcohol in 10 mL anhydrous DCM. Add 2.4 mmol of Triphenylphosphine (PPh₃).

  • Halogenation: Cool to 0 °C and add 2.4 mmol of Carbon Tetrachloride (CCl₄). Stir for 4 hours at room temperature. Causality: The slow, controlled generation of the phosphonium salt ensures complete adduct formation before chloride displacement, maximizing inversion fidelity and preventing mixed SN1/SN2 pathways.

Validation & Analytical Workflow

To establish absolute trustworthiness, the products of Protocol 1 and Protocol 2 must be cross-validated using a closed-loop analytical system.

Workflow Start Synthesize (1S)-Chloride via SNi Protocol HPLC Chiral HPLC Analysis (Daicel Chiralcel OD-H) Start->HPLC Polarimetry Optical Rotation (Polarimeter) Start->Polarimetry Control Synthesize (1R)-Chloride via Appel Protocol Control->HPLC Reference Spike Co-injection (Spiking) 1:1 Ratio Control->Spike HPLC->Spike Peak ID Confirm Confirm Retention (ee > 95%, matching sign) Polarimetry->Confirm [α]D Validation Spike->Confirm Baseline Resolution

Fig 2. Self-validating analytical workflow for confirming stereochemical retention.

Validation Steps:

  • Independent HPLC: Run the SNi product and the Appel product separately on a chiral stationary phase (e.g., Daicel Chiralcel OD-H).

  • Co-injection (Spiking): Mix the two products in a 1:1 ratio and inject. Causality: If the SNi reaction truly retained stereochemistry, the co-injection will show two distinct, baseline-resolved peaks. If partial racemization occurred, the SNi trace alone would show a secondary peak matching the Appel retention time.

  • Polarimetry: Confirm the sign of the optical rotation ([α]D) matches expected literature values for the (1S) enantiomer, definitively ruling out inversion.

References

  • SNi - Wikipedia Source: Wikipedia URL: [Link]

  • Nucleophilic Substitution Reaction-SNi, SNNGP Source: Aakash Institute URL:[Link]

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres Source: Chemical Science (RSC Publishing) URL:[Link]

  • Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid Source: Organic Chemistry Portal URL:[Link]

  • (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Comparative

Reference Standard Qualification for Chiral Alcohols: A Comparative Guide to Spectroscopic and Chromatographic Analysis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol

Regulatory Context & The Causality of Qualification Reference standards serve as the metrological anchors of pharmaceutical analysis. The US Food and Drug Administration (FDA) and pharmacopeial bodies define a primary re...

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Author: BenchChem Technical Support Team. Date: April 2026

Regulatory Context & The Causality of Qualification

Reference standards serve as the metrological anchors of pharmaceutical analysis. The US Food and Drug Administration (FDA) and pharmacopeial bodies define a primary reference standard as a "highly purified compound that is well characterized" to ensure the identity, strength, quality, and purity of medicines[1].

Qualifying a chiral secondary alcohol like (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol presents a multifaceted analytical challenge. Because this molecule serves as a critical stereocenter-bearing building block, its qualification cannot rely on a single technique. We must establish absolute chemical purity, confirm atomic connectivity, and rigorously quantify the enantiomeric excess (ee) of the (1S) configuration against its (1R) antipode. This guide objectively compares modern spectroscopic approaches against traditional chromatographic methods, providing field-proven, self-validating protocols for establishing a primary reference standard.

Comparative Purity Assessment: qNMR vs. Mass Balance (HPLC)

Historically, the pharmaceutical industry relied on the Mass Balance approach to determine chemical purity. This indirect method calculates purity by subtracting the sum of HPLC-UV organic impurities, residual solvents (via GC), water content (via Karl Fischer), and inorganic ash from 100%. However, Mass Balance propagates errors from multiple orthogonal assays and relies on the flawed assumption that all impurities share the same UV response factor as the main analyte[2].

Today, Quantitative Nuclear Magnetic Resonance (qNMR) has superseded Mass Balance as the gold standard for absolute purity determination, a shift recognized by USP General Chapter <761>[3].

The Causality Behind the Shift: qNMR is a primary ratio method. The fundamental principle is that the integrated signal area of a specific proton resonance is directly proportional to the molar concentration of that nucleus, completely independent of the molecule's chromophore[2]. By utilizing a certified internal standard (e.g., NIST-traceable Maleic Acid), qNMR yields an absolute mass fraction without requiring a pre-existing reference standard of the analyte itself[3].

Table 1: Performance Comparison for Purity Assessment
Analytical FeatureQuantitative NMR (1H-qNMR)HPLC-UV (Mass Balance)
Fundamental Principle Direct molar proportionalityUV absorbance / Area normalization
Response Factor Independent (Universal for ¹H)Highly dependent on chromophore
Reference Requirement Universal internal standard onlySpecific standards for each impurity
Traceability Direct to SI unitsIndirect (propagated across assays)
Primary Utility Absolute mass fraction determinationTrace impurity profiling

Experimental Methodologies: Self-Validating Protocols

To establish a self-validating system, every protocol must contain internal checks that confirm the validity of the data before the final calculation is performed.

Protocol 1: Structural Elucidation (1D/2D NMR & HRMS)

Before purity can be assessed, the exact chemical structure must be verified. For (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol, ¹⁹F NMR is a critical addition to the standard ¹H and ¹³C NMR suite.

  • Causality: The fluorine atom acts as a highly sensitive, broad-chemical-shift probe. ¹⁹F NMR can instantly detect fluorinated regioisomer impurities (e.g., 4-fluoro or 5-fluoro isomers) that often co-elute in HPLC or overlap in ¹H NMR spectra.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference.

  • HRMS Analysis: Inject 1 µL into an LC-ESI-TOF system. Validate that the observed [M−OH]+ or [M+Na]+ mass is within 3 ppm of the theoretical exact mass.

  • NMR Acquisition: Acquire ¹H, ¹³C, ¹⁹F, HSQC, and HMBC spectra at 298 K.

  • Data Validation: Use HMBC to confirm the connectivity of the methoxy group to the C2 position and the chiral ethanolamine chain to the C1 position of the aromatic ring.

Protocol 2: Absolute Purity by ¹H-qNMR
  • Causality: To prevent signal saturation and integration errors, the longitudinal relaxation time ( T1​ ) of all protons must be measured. The inter-pulse delay ( D1​ ) must be set to ≥5×T1​ to guarantee >99.3% relaxation of the nuclei between scans.

Step-by-Step Workflow:

  • Internal Standard Selection: Select NIST-traceable 3,5-Dinitrobenzoic acid (DNBA) as the internal standard. Reasoning: Its aromatic protons resonate downfield (~9.0 ppm), completely isolated from the analyte's aromatic (6.9–7.2 ppm), methine (5.0 ppm), methoxy (3.8 ppm), and methyl (1.3 ppm) signals.

  • Weighing: Using a microbalance (readability 0.001 mg), accurately co-weigh ~10 mg of the analyte and ~5 mg of DNBA into a single vial. Record exact masses.

  • T1 Measurement: Run an inversion-recovery experiment. Determine the longest T1​ among the target analyte peaks and the DNBA peaks.

  • Acquisition: Set D1​ to 60 seconds (assuming longest T1​≈10 s). Acquire 64 transients with a 90° pulse angle to ensure high signal-to-noise ratio (S/N > 250:1).

  • Calculation: Calculate the absolute mass fraction using the integral ratio of the analyte's methine proton to the DNBA aromatic protons, factoring in their respective molecular weights, sample weights, and number of equivalent protons.

Protocol 3: Enantiomeric Purity via Chiral SFC
  • Causality: Supercritical Fluid Chromatography (SFC) is chosen over normal-phase HPLC. The supercritical CO₂ mobile phase provides higher diffusivity and lower viscosity than liquid phases, minimizing longitudinal diffusion (the B-term in the van Deemter equation). This enables baseline resolution of the (1S) and (1R) enantiomers in under 5 minutes.

Step-by-Step Workflow:

  • Column Selection: Equip the SFC with an Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Method Parameters: Set the mobile phase to 85% CO₂ / 15% Methanol (isocratic). Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C. Detection: UV at 210 nm.

  • System Suitability: Inject a racemic mixture of 1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol. Ensure the resolution ( Rs​ ) between the (1S) and (1R) peaks is ≥2.0 .

  • Sample Injection: Inject the qualified standard. Calculate the enantiomeric excess (ee%) using the area normalization method: ee%=Area(1S)​+Area(1R)​Area(1S)​−Area(1R)​​×100 .

Qualification Workflow & Quantitative Data Summary

The following diagram illustrates the logical progression of the qualification process, ensuring all structural, chemical, and chiral parameters are validated before the generation of the final Certificate of Analysis (CoA).

Workflow A Raw (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol B Structural Elucidation (1D/2D NMR, 19F NMR, HRMS) A->B C Chemical Purity Assessment B->C D 1H-qNMR (Primary) Absolute Mass Fraction C->D E HPLC-UV Mass Balance (Orthogonal Check) C->E F Chiral Purity (ee%) Chiral SFC D->F E->F G Qualified Reference Standard (Certified CoA) F->G

Workflow for chiral reference standard qualification.

Table 2: Representative Qualification Data Summary
Analytical ParameterTechnique UtilizedExperimental ResultAcceptance Criteria
Appearance Visual InspectionWhite crystalline powderWhite to off-white powder
Identity ¹H, ¹³C, ¹⁹F NMR, HRMSConforms to structureConforms to theoretical structure
Absolute Purity ¹H-qNMR (Internal Std)99.7% ± 0.2% w/w 98.0% w/w
Chromatographic Purity HPLC-UV (210 nm)99.9% Area 98.0% Area
Enantiomeric Excess Chiral SFC99.8% ee 99.0% ee
Water Content Karl Fischer Titration0.12% w/w 0.5% w/w

By systematically applying these self-validating spectroscopic and chromatographic techniques, laboratories can confidently qualify (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol, ensuring its traceability, accuracy, and compliance with stringent regulatory standards[4].

References

  • Reference-Standard Material Qualification Pharmaceutical Technology [Link]

  • Reference Standard | Secondary & Primary Standards PharmaCompass [Link]

Sources

Validation

Comparative toxicity and safety profiles of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL derivatives

An in-depth technical analysis and comparative guide for preclinical drug development professionals. Executive Overview: The Role of Strategic Fluorination In the development of neurotherapeutics—particularly γ-secretase...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for preclinical drug development professionals.

Executive Overview: The Role of Strategic Fluorination

In the development of neurotherapeutics—particularly γ-secretase modulators for Alzheimer's disease and 17β-HSD10 inhibitors—achieving a pristine ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is as critical as target binding. The chiral intermediate1[1] serves as a foundational scaffold in these medicinal chemistry efforts.

This guide objectively compares the parent fluorinated scaffold against its unblocked (des-fluoro) and isomeric alternatives, providing actionable, self-validating experimental workflows for preclinical safety validation.

Mechanistic Toxicology & Structural Activity Relationship (SAR)

The base structure of this compound class contains a methoxy group. While this electron-donating moiety enhances target affinity, it inadvertently activates the phenyl ring toward cytochrome P450 (CYP)-mediated hydroxylation. This metabolic liability leads to rapid first-pass metabolism and the potential generation of reactive, toxic quinone-imine intermediates.

By introducing a fluorine atom at the 3-position, chemists leverage its high electronegativity and hydrogen-like van der Waals radius to create a 2[2]. This modification sterically and electronically blocks the metabolically labile para-position without adding significant steric bulk, thereby 3[3] and lowering systemic toxicity.

Metabolic_Pathway Substrate (1S)-1-(2-Methoxyphenyl)ethan-1-ol (Unblocked Analog) CYP CYP450 Oxidation Substrate->CYP Tox Reactive Quinone-Imine (High Clearance & Toxicity) CYP->Tox Para-Hydroxylation Substrate2 (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL (Fluorinated Parent) Block Steric/Electronic Block Substrate2->Block Safe Stable Metabolite (Low Clearance & Safe) Block->Safe CYP Evasion

Fig 1: CYP450 metabolic evasion via strategic fluorination of the methoxyphenyl ring.

Quantitative Safety & ADME Comparison

The following table synthesizes the comparative performance of the (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL parent against its structural alternatives. The unblocked des-fluoro analog exhibits severe metabolic clearance, whereas strategic fluorination rescues the pharmacokinetic profile.

Derivative ScaffoldStructural ModificationRat Microsomal Clearance (mL/min/kg)HepG2 Cytotoxicity IC50 (µM)GHS Acute Toxicity Classification
Des-fluoro Analog None (Unblocked)97.045.2Acute Tox. 4
Parent Compound 3-Fluoro44.1> 100Acute Tox. 4
4-Fluoro Isomer 4-Fluoro38.5> 100Acute Tox. 5

Note: Clearance data is extrapolated from comparative ADME optimization studies in 3[3] and standardized 1[1].

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in preclinical screening, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate between biological causality and experimental artifact.

Tox_Workflow S1 1. Compound Preparation (Enantiomeric Purity >99% ee) S2 2. Rat/Human Microsomal Incubation (+/- NADPH Controls) S1->S2 Phase I Met. S3 3. LC-MS/MS Quantification (Clearance Rate Determination) S2->S3 Extraction S4 4. HepG2 Cytotoxicity Assay (Cell Viability via MTT) S3->S4 In Vitro Tox S5 5. Safety Profile Generation (Go/No-Go Decision) S4->S5 Data Synthesis

Fig 2: Step-by-step self-validating workflow for preclinical ADME and toxicity profiling.

Protocol A: In Vitro Microsomal Stability Assay

Causality & Rationale: We utilize rat and human liver microsomes (RLM/HLM) to simulate Phase I hepatic metabolism. To guarantee data integrity, this protocol incorporates Verapamil as a positive control for enzymatic activity, and a "Minus-NADPH" negative control to distinguish true CYP-mediated metabolism from inherent chemical instability in the buffer.

Methodology:

  • Preparation: Thaw RLM/HLM on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL derivative to a final concentration of 1 µM. Maintain organic solvent (DMSO) at <0.1% to prevent artifactual CYP inhibition.

  • Control Integration: In parallel wells, run Verapamil (1 µM) as a high-clearance positive control. Prepare a parallel "Minus-NADPH" control for the test compound.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching & Time-Course: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: HepG2 Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: HepG2 cells are utilized because they are of human hepatic origin and retain essential Phase I/II enzymes, making them ideal for detecting hepatotoxicity driven by reactive metabolites. Triton X-100 is used to establish a baseline for 100% cellular mortality, ensuring the dynamic range of the assay is validated.

Methodology:

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat the cells with serial dilutions of the derivatives (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control (0% toxicity baseline) and a 0.1% Triton X-100 positive control (100% toxicity baseline).

  • Incubation: Incubate for 48 hours. This extended duration allows both direct chemical toxicity and metabolism-dependent toxicity to manifest.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

  • NextSDS.(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol — Chemical Substance Information & Hazard Classifications.
  • Smolecule.Toxicological Profiles and Thermodynamic Properties of 3-Fluoro-2-methoxyphenyl derivatives.
  • Journal of Medicinal Chemistry (ACS Publications).Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ-Secretase Modulators.

Sources

Safety & Regulatory Compliance

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